molecular formula C20H17N5O B12596673 N-(3-methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine CAS No. 647030-55-5

N-(3-methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine

Cat. No.: B12596673
CAS No.: 647030-55-5
M. Wt: 343.4 g/mol
InChI Key: AXHUOQPRYYIRMB-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly for its potential as a kinase inhibitor. Its molecular structure incorporates key pharmacophores commonly found in biologically active molecules. The 2-phenyl-1H-imidazole core is a privileged scaffold known for its ability to interact with various enzymatic targets . Simultaneously, the aminopyrimidine moiety is a well-established component in many potent and selective inhibitors, such as those developed for neuronal Nitric Oxide Synthase (nNOS) and other kinases . The integration of these structures into a single molecule suggests potential for targeted biological activity. Research into analogous compounds has demonstrated that such hybrids can exhibit potent inhibitory effects by functioning as ATP-competitive agents or by coordinating with enzyme-active sites . This makes this compound a valuable chemical tool for researchers investigating new therapeutic candidates, structure-activity relationships (SAR), and mechanisms of enzyme function. It is supplied as a high-purity compound intended for in-vitro research applications only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

647030-55-5

Molecular Formula

C20H17N5O

Molecular Weight

343.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine

InChI

InChI=1S/C20H17N5O/c1-26-16-9-5-8-15(12-16)23-20-21-11-10-17(25-20)18-13-22-19(24-18)14-6-3-2-4-7-14/h2-13H,1H3,(H,22,24)(H,21,23,25)

InChI Key

AXHUOQPRYYIRMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=CC(=N2)C3=CN=C(N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Method A: Multi-Step Synthesis

  • Esterification : Reacting 3-methoxybenzoic acid with methanol in the presence of sulfuric acid to yield methyl ester.

  • Formation of Key Intermediate : Using lithium bis(trimethylsilyl)amide in THF at low temperatures to create an intermediate that will undergo further reactions.

  • Cyclization to Imidazole : The intermediate is treated with hydrobromic acid in DMSO followed by cyclization with benzaldehyde to form the imidazole ring.

  • Final Coupling Reaction : The resulting imidazole derivative is coupled with a pyrimidine derivative using a coupling agent like EDCI or DCC to yield the target compound.

Method B: One-Pot Synthesis

An alternative approach involves a one-pot synthesis where all reactants are combined simultaneously under optimized conditions, potentially enhancing yield and reducing reaction time.

Considerations for Optimization

Factors influencing yield and purity include:

  • Reaction Conditions : Temperature, solvent choice, and reaction time must be optimized for each step.

  • Purification Techniques : Post-synthesis purification using column chromatography or recrystallization is essential to obtain high-purity compounds.

Challenges and Solutions

Challenges may arise during synthesis due to side reactions or low yields in specific steps. Utilizing protective groups during sensitive reactions and optimizing reaction conditions can mitigate these issues.

The preparation of this compound involves intricate multi-step synthetic pathways that require careful optimization of reaction conditions and reagents. Continued research into these methodologies will enhance the efficiency and efficacy of synthesizing this promising compound for therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine

  • Structure : Replaces the 3-methoxyphenyl and imidazole groups with pyridin-2-yl and thiazol-5-yl substituents.
  • Therapeutic Use : Patented as CDK4/6 inhibitors for breast cancer treatment, highlighting the role of heterocyclic substituents in kinase targeting .
  • Key Difference : Thiazole may offer stronger hydrogen-bonding interactions compared to imidazole, but the absence of a methoxy group could reduce solubility.

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

  • Structure: Features a 5-amino-2-methylphenyl group and 3-pyridyl substituent.
  • Similarity Score : 0.65 (based on Tanimoto coefficient) .
  • Functional Impact: The amino group may improve metabolic stability, whereas the methyl group could enhance lipophilicity.

4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine

  • Structure : Contains a nitro-substituted phenyl ring and a dimethylthiazole group.
  • Pharmacological Profile : Nitro groups often correlate with antibacterial or antiparasitic activity, diverging from the kinase-inhibitor focus of the parent compound .

Pharmacological and Physicochemical Properties

Property N-(3-Methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
Molecular Weight ~385 g/mol (estimated) ~350 g/mol ~330 g/mol
Solubility (LogP) Moderate (methoxy enhances solubility) Low (thiazole increases hydrophobicity) Moderate (amino group improves polarity)
Biological Target Probable kinase inhibitor (e.g., CDKs) CDK4/6 inhibitor Undisclosed (structural similarity suggests kinase activity)
Synthetic Accessibility Moderate (imidazole synthesis may require multi-step routes) High (thiazole is commercially available) High (methyl and amino groups simplify functionalization)

Key Research Findings

  • Kinase Inhibition : Pyrimidin-2-amine derivatives with heterocyclic substituents (e.g., thiazole, imidazole) show potent CDK4/6 inhibition, as seen in preclinical studies of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine .

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